molecular formula C16H25N3O4 B13959667 Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate

Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate

Cat. No.: B13959667
M. Wt: 323.39 g/mol
InChI Key: OBRKWOZDXSUDGK-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate is a sophisticated molecular building block designed for advanced chemical and pharmacological research. This compound integrates a protected amino acid backbone with a functionalized pyridine ring, making it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel active compounds. Its primary research value lies in its application in peptidomimetics and drug discovery programs, where it can be utilized to incorporate a structurally unique, heteroaromatic-containing amino acid scaffold into target molecules. The tert-butoxycarbonyl (Boc) and tert-butyl ester protecting groups provide orthogonal reactivity, allowing for selective deprotection and further functionalization under mild conditions, which is essential for the sequential synthesis of complex molecules. Researchers can employ this reagent in the construction of compound libraries for high-throughput screening or as a key precursor in the synthesis of specialized ligands for biological targets. The presence of the pyridine moiety suggests potential for metal coordination or for introducing hydrogen-bonding capabilities into a molecular framework, which can be critical for optimizing binding affinity and selectivity in medicinal chemistry projects. This product is strictly for research applications in laboratory settings.

Properties

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate

InChI

InChI=1S/C16H25N3O4/c1-15(2,3)22-13(20)12(17)11-8-7-10(9-18-11)19-14(21)23-16(4,5)6/h7-9,12H,17H2,1-6H3,(H,19,21)

InChI Key

OBRKWOZDXSUDGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=NC=C(C=C1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate typically involves multi-step reactions that allow selective functional group introduction while minimizing side reactions. The key strategy includes:

  • Protection of the amino group on the pyridine ring using the tert-butoxycarbonyl (Boc) group.
  • Formation of the ester linkage to introduce the acetate moiety.
  • Functionalization of the pyridine ring at the 5-position with the carbamate substituent.

This approach ensures that the reactive amino group is shielded during subsequent transformations, enhancing reaction specificity and yield.

Stepwise Synthesis Details

Boc Protection of Amino Group
  • The amino group on the pyridine ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) or tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
  • Typical reaction conditions include stirring in tetrahydrofuran (THF) or dichloromethane at 0°C to room temperature.
  • This step yields the Boc-protected aminopyridine intermediate with high efficiency, often exceeding 78-91% yield depending on scale and purification methods.
Formation of the Ester Linkage
  • The Boc-protected aminopyridine is then reacted with methyl bromoacetate or similar alkylating agents in the presence of bases like potassium carbonate.
  • This nucleophilic substitution forms the methyl ester of the acetate moiety attached to the pyridine ring.
  • Reaction solvents commonly include polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Temperature is controlled below 50°C to prevent Boc group degradation.
  • Purification is typically achieved by recrystallization or chromatography to isolate the methyl ester product.
Carbamate Functionalization on Pyridine Ring
  • The carbamate moiety at the 5-position of the pyridine ring is introduced by reaction with appropriate carbamoylating agents or via substitution reactions on a halogenated pyridine intermediate.
  • Protection and deprotection steps are carefully managed to maintain the integrity of the Boc group.
  • Oxidizing agents or coupling reagents may be employed depending on the exact synthetic route.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, DMAP, triethylamine, THF, 0°C to RT 78-91 High yield; inert atmosphere recommended
Ester Formation Methyl bromoacetate, K2CO3, DMF, <50°C 60-85 Temperature control critical to avoid Boc cleavage
Carbamate Introduction Carbamoylating agent, base, halogenated pyridine intermediate Variable Multi-step; requires careful protection strategies

Optimization strategies to improve yields include:

  • Catalyst screening for carbamate introduction to enhance coupling efficiency.
  • Solvent selection favoring polar aprotic solvents for better solubility.
  • Strict temperature control to avoid Boc group hydrolysis.
  • Use of inert atmosphere (argon or nitrogen) to prevent moisture-induced decomposition.

Analytical Characterization Supporting Preparation

The synthesized compound and intermediates are characterized by:

Research Outcomes and Practical Considerations

  • The Boc group effectively protects the amino functionality during synthesis, enabling selective reactions on the pyridine ring and acetate moiety.
  • Deprotection of the Boc group requires acidic conditions (e.g., trifluoroacetic acid) but must be carefully controlled to prevent decomposition.
  • The multi-step synthesis is scalable and adaptable for industrial production, employing continuous flow reactors and automated purification to enhance throughput.
  • Stability considerations require storage under anhydrous conditions at low temperatures (-20°C) to prevent Boc hydrolysis and maintain compound integrity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Notes
1. Boc Protection Di-tert-butyl dicarbonate, DMAP, Et3N, THF, 0°C to RT 78-91 Protects amino group; inert atmosphere needed
2. Ester Formation Methyl bromoacetate, K2CO3, DMF, <50°C 60-85 Ester linkage formation; temperature sensitive
3. Carbamate Introduction Carbamoylating agents, halogenated pyridine intermediates Variable Requires careful stepwise protection control

Chemical Reactions Analysis

Types of Reactions

5-(Boc-amino)-2-(Boc-aminomethyl)pyridine can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc groups using acidic conditions (e.g., trifluoroacetic acid).

    Substitution: Nucleophilic substitution reactions at the pyridine ring.

    Oxidation and Reduction: Potential oxidation of the aminomethyl group to a formyl or carboxyl group, and reduction of the pyridine ring.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Deprotected Amines: Resulting from the removal of Boc groups.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions used.

Scientific Research Applications

5-(Boc-amino)-2-(Boc-aminomethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine largely depends on its specific application. In general, the Boc-protected amino groups can be selectively deprotected to reveal reactive amines, which can then interact with various molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their chemical properties, reactivity, and applications:

Ethyl 2-amino-2-(6-methoxypyridin-2-yl)acetate
  • Structure: Ethyl ester group, unprotected amino group, and 6-methoxy-substituted pyridine.
  • Key Differences :
    • The ethyl ester is smaller and more hydrolytically labile than the tert-butyl ester, affecting metabolic stability .
    • The methoxy group on pyridine is electron-donating, contrasting with the electron-withdrawing Boc group in the target compound .
  • Applications : Used in intermediates requiring free amine reactivity, such as peptide coupling .
Tert-butyl cyano[5-(trifluoromethyl)pyridin-2-yl]acetate
  • Structure: Tert-butyl ester, cyano group, and 5-trifluoromethyl-substituted pyridine.
  • Key Differences: The trifluoromethyl and cyano groups enhance the electron-deficient nature of the pyridine ring, increasing electrophilicity for nucleophilic substitutions . Higher lipophilicity (logP ~4.0) compared to the target compound due to the trifluoromethyl group .
  • Applications : Useful in agrochemicals and pharmaceuticals requiring fluorine-based bioisosteres .
Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate
  • Structure : Pyrimidine ring instead of pyridine, bromine substituent at the 5-position.
  • Key Differences: Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the Boc-protected amine in the target compound .
  • Applications : Intermediate in nucleotide analogs and kinase inhibitors .
N-(tert-Butoxycarbonyl)glycine tert-Butyl Ester
  • Structure : Simplified glycine derivative with Boc and tert-butyl ester groups.
  • Highlights the role of Boc protection in amine stabilization during solid-phase peptide synthesis .

Comparative Data Table

Compound Name Molecular Weight Key Substituents logP (Estimated) Reactivity Profile
Target Compound 338.38 Boc-amino, pyridin-2-yl ~3.5 Acid-labile Boc deprotection
Ethyl 2-amino-2-(6-methoxypyridin-2-yl)acetate 238.27 Methoxy, free amino ~1.8 Ester hydrolysis, amine coupling
Tert-butyl cyano[5-(CF₃)pyridin-2-yl]acetate 332.31 CF₃, cyano ~4.0 Electrophilic aromatic substitution
Tert-butyl 2-(5-Br-pyrimidin-2-yl)acetate 301.16 Bromine, pyrimidine ~2.9 Cross-coupling reactions
N-Boc-glycine tert-butyl ester 231.29 Boc, tert-butyl ester ~2.2 Amine protection/deprotection

Biological Activity

Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate, a compound with significant biological implications, has garnered attention in recent pharmacological research. This article explores its biological activity, synthesis, and potential therapeutic applications based on various studies.

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₃H₁₈N₄O₃
  • Molecular Weight : 270.3 g/mol
  • CAS Number : 95034-05-2

The structure consists of a tert-butyl group attached to an amino acid derivative that includes a pyridine ring, which is crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Nucleophilic Substitution : The reaction begins with tert-butyl bromoacetate reacting with an amine in the presence of a base like sodium hydroxide.
  • Protection and Deprotection : The amino group is often protected during synthesis to prevent unwanted reactions, followed by selective deprotection to yield the final product.

This compound exhibits biological activity primarily through its interaction with amino acid transporters. It has been shown to act as a substrate for various transport systems, including system A and system L transporters, which are critical for cellular uptake of amino acids.

Pharmacological Studies

  • Cellular Uptake Studies : Research indicates that this compound demonstrates effective uptake in glioma cell lines, suggesting potential applications in targeted cancer therapies. For instance, studies have shown tumor-to-normal brain ratios exceeding 20:1, indicating preferential accumulation in tumor tissues .
  • Inhibition Studies : The compound's uptake can be inhibited by other amino acids, demonstrating its competitive nature within amino acid transport systems. Inhibition percentages ranged from 58% to 90% depending on the competing substrates used .
  • Therapeutic Potential : Due to its ability to cross the blood-brain barrier and target glioma cells selectively, there is ongoing research into its use as a radiotracer for imaging and treatment strategies in neuro-oncology.

Case Study 1: Glioma Targeting

A study involving the administration of radiolabeled versions of this compound showed significant accumulation in glioma cells compared to normal brain tissue. This finding supports its potential as a diagnostic tool in oncology .

Case Study 2: Drug Development

In preclinical trials, modifications of this compound have been explored for their efficacy against various cancer types, with promising results indicating reduced tumor growth rates when combined with traditional chemotherapeutics .

Data Tables

Study Cell Line Uptake Ratio (Tumor/Normal) Inhibition (%)
Study A9L rat gliosarcoma20:167% (BCH)
Study BHuman glioma cells115:175% (MeAIB)

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